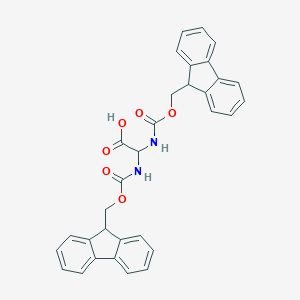

N,N'-Bis-Fmoc-diaminoacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N2O6/c35-30(36)29(33-31(37)39-17-27-23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)34-32(38)40-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-29H,17-18H2,(H,33,37)(H,34,38)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIECFDYTZAMGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373220 | |

| Record name | Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668492-50-0 | |

| Record name | Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Applications of N,N'-Bis-Fmoc-diaminoacetic Acid

Foreword: Unlocking Molecular Complexity with a Versatile Building Block

In the intricate world of peptide science and drug discovery, the ability to precisely control molecular architecture is paramount. Researchers and drug development professionals constantly seek novel tools to construct complex peptides, peptidomimetics, and molecular scaffolds with tailored biological functions. Among the arsenal of specialized amino acid derivatives, N,N'-Bis-Fmoc-diaminoacetic acid has emerged as a powerful and versatile building block. Its unique geminal diamine core, protected by two base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups, offers a strategic entry point for introducing conformational constraints, branching, and diverse functionalities.

This technical guide moves beyond a simple product description to provide an in-depth exploration of the core applications of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights, explaining not just the "how" but the critical "why" behind experimental choices. We will delve into its pivotal role in solid-phase peptide synthesis, its application in the rational design of peptidomimetics, and its utility as a scaffold for combinatorial chemistry. This guide is designed to be a comprehensive resource for researchers at the forefront of peptide chemistry and therapeutic innovation.

Foundational Chemistry: Understanding the this compound Moiety

This compound, a non-proteinogenic amino acid, is distinguished by the presence of two Fmoc-protected amino groups attached to the same alpha-carbon. This geminal diamine arrangement is the key to its versatility. The Fmoc protecting groups are stable under the acidic conditions often used for side-chain deprotection, yet they are readily removed by mild bases like piperidine, making this building block fully compatible with the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy.[1][2]

The strategic placement of two protected amines on a single carbon atom allows for divergent solid-phase synthesis, enabling the construction of branched peptides or the introduction of two distinct side chains at a single point in a peptide sequence. This unique structural feature is instrumental in creating molecules with constrained conformations and diverse chemical functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 668492-50-0 |

| Molecular Formula | C₃₂H₂₆N₂O₆ |

| Molecular Weight | 534.57 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | Typically ≥97% |

| Storage | 2-8°C |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound lies in its seamless integration into Fmoc-based SPPS workflows.[1][3] It can be incorporated into a growing peptide chain to introduce a point of branching or to serve as a scaffold for further modifications.

The Causality Behind Experimental Choices in SPPS

The success of incorporating this sterically demanding building block hinges on optimized coupling conditions. The presence of two bulky Fmoc groups in close proximity can lead to significant steric hindrance, potentially resulting in incomplete coupling reactions.[4][5] To overcome this, the choice of coupling reagent and reaction conditions is critical.

-

Coupling Reagents: While standard carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) can be used, more potent activating agents are often preferred. Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective in promoting the formation of the activated ester, which then reacts with the free amine on the solid support.[4][6] The use of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can further enhance coupling efficiency and suppress racemization.

-

Reaction Time and Temperature: Extended coupling times (e.g., 2-4 hours or even overnight) are often necessary to ensure complete reaction.[4] In particularly difficult cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can help overcome the activation energy barrier, though this should be done with caution to minimize potential side reactions.

-

Double Coupling: A common strategy to ensure high coupling efficiency is "double coupling," where the coupling step is repeated with a fresh portion of the activated amino acid and coupling reagents after the initial coupling reaction.

Step-by-Step Protocol for Incorporation into a Peptide Chain via Manual SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support.

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-dimethylformamide - DMF, peptide synthesis grade)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (DMF, Dichloromethane - DCM)

-

Solid-phase synthesis vessel

Protocol:

-

Resin Swelling and Deprotection:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the N-terminal Fmoc group.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by a final wash with DMF (3 times).

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for at least 2 hours. For challenging couplings, extend the reaction time to 4 hours or overnight.

-

Monitor the reaction for completion using a qualitative ninhydrin test. A negative result (no blue color) indicates the absence of free primary amines and a successful coupling.

-

-

Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove any unreacted reagents and byproducts.

-

-

Optional Double Coupling:

-

If the ninhydrin test is positive, repeat steps 2-4.

-

-

Chain Elongation:

-

Proceed with the deprotection of one or both Fmoc groups on the newly incorporated diaminoacetic acid residue to continue peptide chain elongation.

-

Application in Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability.[7][8] this compound is a valuable tool in this field, primarily for its ability to induce conformational constraints and serve as a scaffold for creating novel molecular architectures.

Induction of Beta-Turns and Conformational Rigidity

The incorporation of a gem-diamino acid residue into a peptide backbone can induce a β-turn, a common secondary structure motif in proteins.[9][10] This is because the gem-diamino unit restricts the conformational freedom of the peptide chain, forcing it to adopt a folded conformation. By strategically placing this building block, researchers can design peptides with predefined three-dimensional structures, which is crucial for receptor binding and biological activity.

Synthesis of Cyclic and Branched Peptides

The two Fmoc-protected amino groups of this compound provide a branching point for the synthesis of dendritic or branched peptides. After incorporation into a peptide chain, the two Fmoc groups can be removed simultaneously or sequentially (if different orthogonal protecting groups are used on each amine) to allow for the growth of two separate peptide chains from a single point.

Furthermore, this building block can be used in the synthesis of cyclic peptides.[4] One of the amino groups can be used for on-resin cyclization with the N-terminus of the peptide, while the other can be functionalized post-cyclization.

Utility as a Scaffold in Combinatorial Chemistry

Combinatorial chemistry is a powerful technique for generating large libraries of diverse compounds for high-throughput screening in drug discovery.[11][12] this compound serves as an excellent scaffold for building such libraries. Once incorporated onto a solid support, the two Fmoc groups can be deprotected, and a wide variety of building blocks (e.g., amino acids, carboxylic acids, etc.) can be coupled to the two free amines in a combinatorial fashion. This allows for the rapid generation of a library of compounds with diverse side chains emanating from a central core.

Workflow for Library Synthesis

The general workflow involves anchoring the this compound to a solid support, followed by deprotection and coupling of a diverse set of building blocks.

Characterization and Quality Control

The characterization of peptides and peptidomimetics synthesized using this compound is crucial to confirm their identity and purity. Standard analytical techniques are employed:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified products.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the conformation of the peptide backbone and the successful incorporation of the diaminoacetic acid residue.[14][15]

Conclusion and Future Perspectives

This compound is a testament to the power of synthetic chemistry in expanding the toolbox for peptide and peptidomimetic design. Its unique geminal diamine structure, combined with the versatility of Fmoc chemistry, provides a robust platform for creating molecules with enhanced stability, conformational rigidity, and diverse functionalities. As our understanding of structure-activity relationships deepens, the strategic use of such specialized building blocks will undoubtedly play an increasingly important role in the development of next-generation therapeutics. The continued exploration of novel coupling strategies and the application of this scaffold in new areas of chemical biology promise to further unlock its potential in addressing complex challenges in medicine and materials science.

References

-

Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. (n.d.). etd@IISc. Retrieved January 14, 2026, from [Link]

- Solid phase synthesis of a cyclic peptide using fmoc chemistry. (1991). International Journal of Peptide and Protein Research, 38(6), 555-561.

- Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. (2021). Organic & Biomolecular Chemistry, 19(3), 548-552.

- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2011).

- High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (2021). International Journal of Molecular Sciences, 22(21), 11847.

-

Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. (2021). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 14, 2026, from [Link]

- The design and synthesis of mimetics of peptide beta-turns. (1993). Tetrahedron Letters, 34(43), 6823-6826.

- Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology, 33(3), 239-254.

- Incorporating beta-turns and a turn mimetic out of context in loop 1 of the WW domain affords cooperatively folded beta-sheets. (2004). Protein Science, 13(12), 3238-3246.

-

Synthesis of Library of N-t-boc Amino ester. (2021). Digital Commons at Buffalo State. Retrieved January 14, 2026, from [Link]

-

Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved January 14, 2026, from [Link]

- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. (2020).

-

Synthesis of N-Z, N′-Formyl α-Amino Acid Derived Gem-Diamines. (2008). SciSpace. Retrieved January 14, 2026, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved January 14, 2026, from [Link]

- Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. (2021). ACS Omega, 7(1), 1311-1317.

-

Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation. (2018). University of Birmingham. Retrieved January 14, 2026, from [Link]

- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). Pharmaceuticals, 14(5), 449.

- Solid-supported synthesis of a peptide beta-turn mimetic. (2000). Organic Letters, 2(17), 2639-2642.

- Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids. (2010). Organic Letters, 12(7), 1436-1439.

- Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. (2019). RSC Chemical Biology, 1(1), 34-42.

- Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. (2014). Dalton Transactions, 43(34), 12896-12901.

-

Coupling Reagents. (n.d.). Aapptec. Retrieved January 14, 2026, from [Link]

-

Submonomer synthesis of sequence defined peptoids with diverse side-chains. (2021). eScholarship.org. Retrieved January 14, 2026, from [Link]

- Advances in Fmoc solid‐phase peptide synthesis. (2016). Journal of Peptide Science, 22(1), 4-27.

- Original β,γ-diamino acid as an inducer of a γ-turn mimic in short peptides. (2006). Organic & Biomolecular Chemistry, 4(13), 2583-2591.

- Unusual behavior of gem-diamino peptides in fast atom bombardment and electrospray ionization mass spectrometry. (2000). Analusis, 28(3), 268-273.

- Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement. (2005). Tetrahedron, 61(44), 10467-10474.

-

Case Studies. (n.d.). CDD Vault. Retrieved January 14, 2026, from [Link]

- From Target-Oriented to Motif-Oriented: A Case Study on Nannocystin Total Synthesis. (2020). Molecules, 25(22), 5364.

-

Case Studies. (n.d.). Pharma Focus Asia. Retrieved January 14, 2026, from [Link]

-

Insights on CDMO Services | Case Studies & Whitepapers. (n.d.). Porton Pharma Solutions. Retrieved January 14, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. collaborativedrug.com [collaborativedrug.com]

- 9. The design and synthesis of mimetics of peptide beta-turns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Original β,γ-diamino acid as an inducer of a γ-turn mimic in short peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]

- 12. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy [etd.iisc.ac.in]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure and Synthesis of N,N'-Bis-Fmoc-diaminoacetic Acid

Introduction: The Significance of a Geminal Diamine in Peptide Chemistry

In the intricate world of peptide synthesis and drug development, the architect's tools are the amino acids themselves. While the twenty proteinogenic amino acids provide a vast canvas, the quest for novel therapeutics with enhanced stability, unique conformations, and tailored functionalities has led researchers to explore non-proteinogenic building blocks. Among these, diaminoacetic acid (DAA), a unique geminal diamine, offers a compelling scaffold for constructing innovative peptidomimetics and complex molecular architectures.[1]

The presence of two primary amines on the same alpha-carbon, however, necessitates a robust and orthogonal protection strategy to enable its controlled incorporation into a peptide sequence. This guide provides a comprehensive technical overview of N,N'-Bis-Fmoc-diaminoacetic acid, a pivotal derivative that unlocks the potential of DAA. We will delve into its structure, provide a field-proven synthesis protocol with detailed mechanistic explanations, and discuss its applications for researchers, chemists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a derivative of the simplest α,α-diamino acid, glycine, where both amino groups are protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This dual protection is critical for its application in standard solid-phase peptide synthesis (SPPS).

Caption: Chemical Structure of this compound.

The key structural feature is the gem-diamino arrangement at the alpha-carbon, with both nucleophilic amine centers masked by the bulky, base-labile Fmoc groups. This ensures that during peptide coupling, only the carboxylic acid moiety is available for activation and reaction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 668492-50-0 | [2] |

| Molecular Formula | C₃₂H₂₆N₂O₆ | [2] |

| Molecular Weight | 534.56 g/mol | [2] |

| Appearance | White powder | [3] |

| Purity | ≥97% (HPLC) | [3] |

| Storage Conditions | 0-8 °C | [3] |

| MDL Number | MFCD01632009 | [4] |

| PubChem CID | 2756066 | [4] |

The Synthetic Imperative: Why the Fmoc Group is Essential

The choice of the Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[5] Its dominance stems from a principle known as "orthogonality," where different protecting groups can be removed under distinct chemical conditions without affecting each other.

In Fmoc-based SPPS, the N-terminal Fmoc group is cleaved under mild basic conditions (typically with piperidine), while side-chain protecting groups are designed to be stable to base but labile to strong acid (like trifluoroacetic acid, TFA).[5][6] This strategy offers significant advantages:

-

Mild Deprotection: The use of a weak base like piperidine preserves the integrity of acid-sensitive amino acid side chains and the linkage to the solid support.[6][]

-

Orthogonality: It allows for the selective deprotection of the α-amino group for chain elongation without disturbing the acid-labile side-chain protecting groups.[5]

-

Process Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance, enabling real-time monitoring of the deprotection step.[6]

The deprotection proceeds via a base-catalyzed β-elimination mechanism, a critical concept for any researcher in the field.

Caption: The β-elimination mechanism for Fmoc group removal by piperidine.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound involves the protection of both amino groups of a diaminoacetic acid precursor. The following protocol is based on the well-established Schotten-Baumann reaction conditions, adapted for this specific gem-diamine.[8] The choice of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the Fmoc-donating reagent is deliberate; it is a stable, crystalline solid that reacts efficiently with amines under mild basic conditions, producing the water-soluble and easily removable N-hydroxysuccinimide byproduct.[9]

Reaction Principle

The synthesis is a nucleophilic acyl substitution. The deprotonated amino groups of diaminoacetic acid act as nucleophiles, attacking the electrophilic carbonyl carbon of Fmoc-OSu. The succinimide moiety serves as an excellent leaving group, resulting in the formation of a stable carbamate linkage. The use of a slight excess of Fmoc-OSu and a suitable base ensures the complete bis-acylation of the starting material.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

-

Diaminoacetic acid hydrochloride (or other salt) (1.0 equiv)

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (2.2 equiv)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane (or Tetrahydrofuran - THF)

-

Deionized Water

-

Diethyl Ether

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Brine (saturated NaCl solution)

Procedure:

-

Preparation of the Amino Acid Solution: Dissolve diaminoacetic acid hydrochloride (1.0 equiv) in a 10% aqueous solution of sodium carbonate. Use sufficient volume to fully dissolve the starting material. The base serves two critical functions: it neutralizes the hydrochloride salt and deprotonates the amino groups, rendering them nucleophilic for the subsequent reaction. Cool the solution to 0 °C in an ice bath.

-

Preparation of the Fmoc-OSu Solution: In a separate flask, dissolve Fmoc-OSu (2.2 equiv) in 1,4-dioxane. A slight excess of the acylating agent is used to drive the reaction to completion and ensure both amino groups are protected.

-

Reaction: Add the Fmoc-OSu solution dropwise to the stirring, cooled amino acid solution over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir vigorously overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Initial Workup: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x volumes). This step is crucial for removing any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct, which have higher solubility in the organic phase. Discard the organic layer.

-

Product Precipitation and Extraction: Cool the remaining aqueous layer in an ice bath and carefully acidify it to a pH of approximately 2 by the slow addition of 1 M HCl. The acidification protonates the carboxylic acid group, causing the desired this compound to precipitate out of the aqueous solution due to its reduced solubility.

-

Extract the precipitated product into ethyl acetate (3 x volumes). The product is significantly more soluble in ethyl acetate than in the acidic aqueous solution.

-

Drying and Concentration: Combine the organic extracts and wash them with brine to remove residual water. Dry the ethyl acetate layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically a white foam or solid, is often of sufficient purity for subsequent use.[8] If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Characterization and Quality Control

Verifying the identity and purity of the synthesized this compound is a critical self-validating step in this protocol. Standard analytical techniques are employed for this purpose.

Table 2: Analytical Characterization Data

| Analysis Method | Expected Results |

| HPLC | A single major peak indicating high purity (typically >97%). |

| ¹H NMR | Complex spectrum with characteristic signals for the fluorenyl protons (aromatic region, ~7.2-7.8 ppm), the CH and CH₂ protons of the Fmoc group (~4.2-4.5 ppm), and a singlet for the α-proton of the diaminoacetic acid core. |

| ¹³C NMR | Signals corresponding to the carbonyl carbons of the Fmoc and carboxylic acid groups (~156 ppm and ~170 ppm, respectively), along with aromatic carbons of the fluorenyl group and aliphatic carbons of the core structure.[10] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (carbamate, ~3300 cm⁻¹), C=O stretching (carbamate and carboxylic acid, ~1700-1750 cm⁻¹), and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (534.56 g/mol ), often observed as [M+H]⁺ or [M+Na]⁺ depending on the ionization method. |

Conclusion and Future Outlook

This compound is more than just a protected amino acid; it is a specialized building block that empowers chemists to venture beyond the conventional landscape of peptide design. Its synthesis, achievable through a robust and well-understood Fmoc-protection strategy, makes it an accessible tool for both academic research and industrial drug development. By providing a gem-diamino scaffold, this reagent facilitates the creation of peptidomimetics with altered hydrogen bonding patterns, constrained conformations, and novel sites for further functionalization. As the demand for more sophisticated and resilient peptide-based therapeutics grows, the strategic incorporation of unique building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

-

The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Synthesis protocols. Peptideweb.com. [Link]

-

Wiley-VCH 2008 - Supporting Information. [Link]

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]

-

N-Boc-N′-Fmoc-diaminoacetic acid. [Link]

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]

-

Fmoc - Lokey Lab Protocols. Wikidot. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

Peptide Synthesis - FAQ. AAPPTEC. [Link]

-

The Pivotal Role of Fmoc Chemistry in Modern Peptide Synthesis: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. [Link]

-

Adding Fmoc Group With Fmoc-OSu Mechanism. Organic Chemistry - YouTube. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring's group. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

IR-NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Zenodo. [Link]

-

This compound. AMERICAN ELEMENTS. [Link]

-

Bio NMR spectroscopy. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. americanelements.com [americanelements.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. nbinno.com [nbinno.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of N,N'-Bis-Fmoc-diaminoacetic Acid

Abstract

N,N'-Bis-Fmoc-diaminoacetic acid is a pivotal building block in modern peptide chemistry and drug discovery, prized for its unique diamino structure which allows for the introduction of specific branching or conformational constraints in peptide chains.[1][2] As with any critical reagent, a comprehensive understanding of its physicochemical properties is paramount to its successful application. This guide provides an in-depth analysis of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to optimize its handling, storage, and use in synthetic workflows, thereby ensuring reproducibility and high-purity outcomes.

Introduction and Physicochemical Overview

This compound is a derivative of glycine in which both amino groups are protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This double protection makes it an essential reagent for introducing a gem-diamino moiety into peptide sequences during solid-phase peptide synthesis (SPPS).[1] The successful incorporation of this, or any, Fmoc-protected amino acid is fundamentally dependent on its solubility in the solvents used for coupling reactions and its stability throughout the various steps of synthesis and storage.[][4] Poor solubility can lead to incomplete reactions and the formation of deletion sequences, while degradation can introduce a host of impurities that complicate purification and compromise the integrity of the final product.[5][6]

This guide delves into the core principles governing the solubility and stability of this unique compound, moving beyond simple data presentation to explain the causality behind its behavior and the rationale for the recommended protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 668492-50-0 | [1][2][7] |

| Molecular Formula | C₃₂H₂₆N₂O₆ | [1][7][8] |

| Molecular Weight | 534.57 g/mol | [1][8] |

| Appearance | White powder | [1][8] |

| Purity (Typical) | ≥ 97% (HPLC) | [1] |

| IUPAC Name | 2,2-bis(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | [2][8] |

| Recommended Storage | 0-8 °C, dry, tightly closed container | [1][9] |

Solubility Profile

The solubility of an Fmoc-amino acid is a critical parameter for achieving high coupling efficiency in SPPS. The large, hydrophobic Fmoc groups generally confer good solubility in the polar aprotic solvents favored in peptide synthesis.[4][10] For this compound, the presence of two bulky Fmoc groups significantly influences its solubility profile.

Theoretical Considerations and Solvent Selection

The two large, nonpolar fluorenyl rings dominate the molecular structure, making the compound highly soluble in organic solvents capable of solvating these aromatic systems. Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are excellent choices because they can effectively solvate both the hydrophobic Fmoc groups and the more polar carbamate and carboxylic acid functionalities.[11][12]

-

N,N-Dimethylformamide (DMF) & N-methyl-2-pyrrolidone (NMP): These are the most common solvents for SPPS.[12] They provide excellent solvation for Fmoc-amino acids and promote the swelling of polystyrene-based resins, which is essential for reaction kinetics.[10][12]

-

Dimethyl Sulfoxide (DMSO): While a powerful solvent, its use in routine coupling steps is less common than DMF or NMP. However, it can be invaluable for dissolving reagents that show limited solubility in other solvents.

-

Dichloromethane (DCM): Generally a poorer solvent for complex Fmoc-amino acids compared to DMF or NMP and is seldom used in Fmoc chemistry coupling steps.[12]

Table 2: Qualitative Solubility of this compound

| Solvent | Abbreviation | Type | Expected Solubility | Rationale |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Highly Soluble | Standard solvent for SPPS; effectively solvates Fmoc-amino acids.[10][11] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble | An effective alternative to DMF with similar solvating properties.[11][12] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Highly Soluble | Strong solvent, useful for difficult-to-dissolve compounds. |

| Tetrahydrofuran | THF | Polar Aprotic | Limited to Moderate | Lower solvating power for complex Fmoc-amino acids compared to DMF.[12] |

| Acetonitrile | ACN | Polar Aprotic | Limited to Moderate | Often used in HPLC mobile phases but not ideal as a primary coupling solvent. |

| Dichloromethane | DCM | Nonpolar Aprotic | Limited | Inadequate for solvating the polar regions of the molecule.[12] |

Experimental Protocol for Quantitative Solubility Determination

Since precise, publicly available quantitative solubility data for this specific compound is limited, experimental determination is often necessary. The saturation shake-flask method followed by HPLC analysis is a robust and reliable approach.[5]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Methodology:

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create a series of standard solutions (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

-

-

Generation of HPLC Calibration Curve:

-

Inject the standard solutions into a calibrated HPLC system (see Section 4.2 for typical conditions).

-

Plot the peak area against the known concentration for each standard.

-

Perform a linear regression to generate a calibration curve. The R² value should be >0.99 for a valid curve.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 50 mg) to a vial containing a precise volume of the test solvent (e.g., 1.0 mL).

-

Tightly cap the vial and vortex for 1-2 minutes.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[5]

-

-

Sample Clarification & Dilution:

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.[5]

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. Record the dilution factor accurately.

-

-

HPLC Analysis & Calculation:

-

Inject the diluted sample and determine its concentration from the calibration curve.[5]

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in desired units (e.g., mg/mL or M).

-

Caption: Workflow for experimental solubility determination.

Stability Profile

The stability of this compound is governed primarily by the chemical lability of the Fmoc protecting groups. Understanding the conditions that promote degradation is crucial for preventing the formation of impurities during storage and synthesis.

Chemical Stability and Degradation Pathways

The Fmoc group is the cornerstone of an orthogonal protection strategy in SPPS, designed to be stable to acidic conditions while being readily cleaved by a base.[13][14]

-

Base-Mediated Degradation: The primary degradation pathway is the cleavage of the Fmoc group via a base-catalyzed β-elimination mechanism.[14][15] The hydrogen atom on the C9 carbon of the fluorenyl ring is acidic and can be abstracted by a base (e.g., piperidine, DBU, or even trace amine impurities in solvents like DMF).[12][15] This leads to the formation of a dibenzofulvene intermediate, which is typically scavenged by the amine base, and the free diamino acid derivative.[14] This reaction is intentional during the deprotection step of SPPS but constitutes degradation if it occurs prematurely.

-

Acid Stability: The compound is stable under the acidic conditions typically used to cleave side-chain protecting groups and the peptide from the resin (e.g., high concentrations of trifluoroacetic acid, TFA).[14][16] This stability is fundamental to the Fmoc/tBu strategy.[17]

-

Diketopiperazine (DKP) Formation: While a common side reaction in SPPS, the formation of DKP from this compound itself is not a primary concern as it requires a dipeptide sequence on the resin.[18] However, its presence in a synthesis workflow requires careful consideration of the subsequent amino acid couplings to minimize this side reaction.

Caption: Primary degradation pathway: Base-catalyzed Fmoc cleavage.

Thermal Stability and Storage

While generally stable at ambient temperatures for short periods, long-term storage requires refrigeration to minimize degradation.

-

Recommended Storage: The compound should be stored in a tightly sealed container at 0-8°C to slow the rate of any potential decomposition reactions.[1][9] It is also advisable to store it in a dry environment, as moisture can facilitate hydrolysis.

-

Thermal Decomposition: At elevated temperatures, thermal cleavage of the Fmoc group can occur even in the absence of a base.[19] Studies have shown that heating Fmoc-protected amino acids to 120°C in DMSO can lead to quantitative deprotection within minutes.[19] While these are extreme conditions not encountered in standard SPPS, they highlight the inherent thermal lability of the Fmoc group. Upon combustion, hazardous decomposition products such as oxides of carbon and nitrogen are formed.[20]

Protocol for HPLC-Based Stability Assessment

A stability-indicating HPLC method is one that can accurately separate the intact compound from its degradation products, allowing for the quantification of stability over time.[21]

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

-

Method Development: Develop an HPLC method (e.g., reversed-phase on a C18 column) that shows a sharp, well-resolved peak for the parent compound, this compound. A gradient elution is typically required.

-

Forced Degradation (Stress Study):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

-

Aliquot the stock solution into separate vials for each stress condition:

-

Acidic: Add HCl to a final concentration of 0.1 M.

-

Basic: Add NaOH to a final concentration of 0.1 M.

-

Oxidative: Add H₂O₂ to a final concentration of 3%.

-

Thermal: Heat at 60°C.

-

-

Keep a control sample at the recommended storage temperature (e.g., 4°C).

-

-

Time-Point Analysis:

-

Incubate the stressed samples for a defined period (e.g., 0, 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot. For the acidic and basic samples, neutralize them before analysis.

-

Analyze all samples by the developed HPLC method.

-

-

Data Analysis:

-

Identify the peak for the intact compound and any new peaks that appear, which represent degradation products.

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

The method is considered "stability-indicating" if the degradation peaks are well-resolved from the main peak.[21]

-

Caption: Workflow for an HPLC-based forced degradation study.

Practical Recommendations and Conclusion

Handling:

-

Use appropriate personal protective equipment (gloves, safety glasses, lab coat) to avoid skin and eye contact.[9]

-

Handle the powder in a well-ventilated area or fume hood to avoid inhalation of dust.[9][20]

-

When preparing solutions, add the solvent to the solid and use sonication or vortexing to aid dissolution. Always ensure the material is fully dissolved before use in a reaction to prevent inaccurate stoichiometry.

Storage:

-

Solid: Store the compound in its original, tightly sealed container at 0-8°C, protected from light and moisture.[1][9]

-

Solutions: It is best practice to prepare solutions fresh for each use. If storage is necessary, solutions in high-purity DMF or NMP should be stored at low temperatures (-20°C) and used within a short timeframe. Be aware that trace amine impurities in these solvents can cause slow degradation over time.[12]

This compound is a robust and versatile reagent when its properties are well understood and respected. Its solubility is excellent in standard polar aprotic solvents like DMF and NMP, which is critical for its effective use in peptide synthesis. The primary stability concern is its lability to basic conditions, a feature that is exploited for its removal but which also necessitates careful handling and storage to prevent premature deprotection. By adhering to the protocols and recommendations outlined in this guide, researchers can confidently employ this valuable building block to achieve their synthetic goals, ensuring both the efficiency of their workflows and the purity of their final products.

References

-

MSDS - Safety Data Sheet. (n.d.). Retrieved from Google Search result.[20]

-

Fmoc decomposition pathways. An example is shown for the SPP molecule. (n.d.). ResearchGate.[18]

-

This compound. (n.d.). Chem-Impex.[1]

-

Amino Acid-Protecting Groups. (n.d.). ResearchGate.[24]

-

SAFETY DATA SHEET. (2024). Sigma-Aldrich.[9]

-

The Solubility of Fmoc-Bpa-OH: A Comprehensive Technical Guide for Researchers. (n.d.). Benchchem.[5]

-

Overview of Fmoc Amino Acids. (n.d.). ChemPep.[13]

-

Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. (n.d.). PubMed.[25]

-

Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. (n.d.). PubMed Central.[16]

-

Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences.[]

-

Thermal Cleavage of the Fmoc Protection Group. (n.d.). CHIMIA.[19]

-

This compound. (n.d.). AMERICAN ELEMENTS®.[8]

-

Solubility of Fmoc protected amino acids used in Project C. (n.d.). ResearchGate.[11]

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (n.d.). ResearchGate.[26]

-

Amino Acid-Protecting Groups | Request PDF. (2025). ResearchGate.[27]

-

This compound | 668492-50-0. (n.d.). J&K Scientific.[2]

-

A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents. (n.d.). Benchchem.[10]

-

(PDF) Methods for Removing the Fmoc Group. (2025). ResearchGate.[15]

-

High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (n.d.). Journal of Harmonized Research in Pharmacy.[21]

-

Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal.[28]

-

N-Boc-N′-Fmoc-diaminoacetic acid. (n.d.). Aladdin Scientific.[29]

-

Amino Acid-Protecting Groups. (2019). Chemical Reviews.[30]

-

Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.[4]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.[31]

-

Novabiochem® Enhanced specification Fmoc-amino acids. (n.d.). Merck Millipore.[6]

-

Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.[14]

-

A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. (n.d.). Benchchem.[22]

-

Planning a Peptide Synthesis. (n.d.). AAPPTec.[17]

-

Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec.[12]

-

Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. (2020). MOST Wiedzy.[23]

-

Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube.[32]

-

N,N′-Bis-Fmoc-diaminoacetic acid, CAS 668492-50-0. (n.d.). Santa Cruz Biotechnology.[7]

-

Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Journal of Chemistry.

-

Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. (n.d.). PubMed.[33]

-

Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. (n.d.). Sigma-Aldrich.

-

Fatty acids, C8-18 and C18-unsatd., potassium salts. (n.d.). PubChem - NIH.[34]

-

Pyrene-1-carbonitrile | C17H9N | CID 3014262. (n.d.). PubChem - NIH.[35]

-

1,1,1-Tris(4-hydroxyphenyl)ethane | C20H18O3 | CID 93118. (n.d.). PubChem.[36]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. scbt.com [scbt.com]

- 8. americanelements.com [americanelements.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. chempep.com [chempep.com]

- 15. researchgate.net [researchgate.net]

- 16. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. researchgate.net [researchgate.net]

- 19. chimia.ch [chimia.ch]

- 20. peptide.com [peptide.com]

- 21. openaccessjournals.com [openaccessjournals.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Making sure you're not a bot! [mostwiedzy.pl]

- 24. researchgate.net [researchgate.net]

- 25. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Amino Protecting Groups Stability [organic-chemistry.org]

- 29. labsolu.ca [labsolu.ca]

- 30. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 31. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 32. youtube.com [youtube.com]

- 33. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Fatty acids, C8-18 and C18-unsatd., potassium salts - PubChem [pubchem.ncbi.nlm.nih.gov]

- 35. Pyrene-1-carbonitrile | C17H9N | CID 3014262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 36. 1,1,1-Tris(4-hydroxyphenyl)ethane | C20H18O3 | CID 93118 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N'-Bis-Fmoc-diaminoacetic Acid for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Novel Peptide Architectures with a Unique Diamino Acid Scaffold

In the landscape of peptide and protein engineering, the pursuit of novel structures with enhanced therapeutic properties is relentless. Non-proteinogenic amino acids have emerged as powerful tools to expand the chemical diversity and functional capabilities of peptides. Among these, N,N'-Bis-Fmoc-diaminoacetic acid stands out as a versatile building block, offering a unique geminal diamine scaffold. This guide provides an in-depth technical overview of its commercial availability, synthesis, quality control, and strategic applications in peptide synthesis, drug discovery, and bioconjugation. By delving into the causality behind experimental choices and providing validated protocols, this document aims to empower researchers to confidently integrate this valuable reagent into their workflows, fostering innovation in the development of next-generation therapeutics and research tools.

Commercial Availability and Supplier Overview

This compound is accessible through a range of specialized chemical suppliers catering to the research and pharmaceutical industries. When selecting a supplier, researchers should consider not only the purity and price but also the availability of comprehensive technical documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS), and the responsiveness of technical support.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| American Elements | Research and bulk quantities, high purity grades available | 668492-50-0 (Note: Some suppliers may list an alternative CAS) | C₃₂H₂₆N₂O₆ | 534.57 |

| Chem-Impex International | ≥ 97% (HPLC)[1] | 668492-50-0 | C₃₂H₂₆N₂O₆ | 534.57[1] |

| J&K Scientific | Information available upon request | 668492-50-0 | C₃₂H₂₆N₂O₆ | 534.56 |

| Santa Cruz Biotechnology | >98%[2] | 668492-50-0 | C₃₂H₂₆N₂O₆ | 534.56[2] |

Note: While the primary CAS number is 668492-50-0, researchers may encounter other identifiers in literature and supplier catalogs. It is crucial to verify the chemical structure.

The Chemistry of this compound: A Strategic Scaffold

The unique structural feature of this compound is the presence of two Fmoc-protected amino groups attached to the same alpha-carbon. This gem-diamino arrangement provides a strategic branch point for peptide modifications.

Synthesis of Diaminoacetic Acid Derivatives

The synthesis of the core diaminoacetic acid scaffold can be achieved through an acid-catalyzed condensation of glyoxylic acid or its esters with carboxamides.[3] This approach provides a foundational method for producing the diaminoacetic acid core, which is then further functionalized with protecting groups.

A general synthetic scheme for Fmoc-protected amino acids involves the reaction of the amino acid with a fluorenylmethoxycarbonylating agent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[4] For this compound, this reaction would be performed on the diaminoacetic acid precursor.

A one-pot methodology for the efficient Fmoc protection of bis-amino acids has been developed, which involves a Cu²⁺ complexation strategy to selectively introduce the Fmoc group.[5] This method has been scaled up for the synthesis of related bis-amino acid intermediates, demonstrating a viable route for large-scale production.[5]

Quality Control and Analytical Characterization

Ensuring the high purity of this compound is paramount for successful and reproducible peptide synthesis. Reputable suppliers will provide a Certificate of Analysis detailing the purity and the analytical methods used for its determination.

Table 2: Key Quality Control Parameters for this compound

| Parameter | Method | Specification | Rationale for Stringent Control |

| Purity | High-Performance Liquid Chromatography (HPLC) | ≥97-98%[1][2] | Ensures that the correct building block is incorporated into the peptide chain, minimizing side products. |

| Identity | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) | Conforms to the expected structure | Verifies the chemical identity and the absence of major impurities. |

| Appearance | Visual Inspection | White powder[1] | A simple but important initial check for contamination or degradation. |

| Solubility | Visual Inspection | Soluble in common organic solvents like DMF and NMP | Ensures efficient dissolution for coupling reactions in solid-phase peptide synthesis. |

Diagram 1: Quality Control Workflow for Fmoc-Amino Acids

Caption: A typical workflow for the synthesis and quality control of Fmoc-protected amino acids, ensuring high purity and structural integrity.

Storage and Handling

Proper storage is crucial to maintain the stability and reactivity of this compound.

-

Storage Temperature: Store at 0-8 °C.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

-

Handling: Use standard laboratory personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area.

Applications in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a unique building block to introduce branching or to act as a scaffold.[1][6]

Incorporation into Peptide Chains: A Step-by-Step Protocol

The incorporation of this compound into a growing peptide chain on a solid support follows the standard Fmoc-SPPS workflow. However, due to its unique structure, careful consideration of coupling conditions is necessary.

Experimental Protocol: Coupling of this compound in SPPS

-

Resin Preparation: Swell the resin (e.g., Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve 3-5 equivalents of this compound in DMF.

-

Add a suitable coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), along with a base like N,N-diisopropylethylamine (DIPEA).

-

Allow the activation to proceed for a few minutes before adding the solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours to ensure complete coupling.

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test (ninhydrin test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

-

Chain Elongation: The two Fmoc groups on the newly added diaminoacetic acid residue can now be deprotected simultaneously in the next cycle, providing two sites for further peptide chain elongation, leading to the formation of a branched peptide.

Diagram 2: Incorporation of this compound for Peptide Branching

Caption: Workflow illustrating the use of this compound to create a branched peptide structure in solid-phase peptide synthesis.

Rationale for Use: Crafting Peptide Mimetics and Scaffolds

The incorporation of a gem-diamino acid moiety can significantly influence the conformation and biological activity of a peptide. It can be used to:

-

Induce Turns: The constrained geometry around the alpha-carbon can promote the formation of specific secondary structures, such as beta-turns, which are often crucial for receptor binding.

-

Create Branched Peptides: As illustrated above, this building block is an efficient way to synthesize peptides with two distinct chains emanating from a single point, which can be used to mimic multivalent binding interactions.

-

Develop Peptide Mimetics: By replacing a natural amino acid with this non-natural scaffold, researchers can design peptide mimetics with altered proteolytic stability and pharmacokinetic profiles.[7][8]

A related Fmoc-protected α,α′-diaminoacetic acid derivative has been used as a masked glyoxylic acid equivalent, demonstrating the utility of this core structure for introducing reactive functionalities into peptides under non-oxidizing conditions.[9]

Applications in Drug Discovery and Development

The ability to create complex and conformationally constrained peptide architectures makes this compound a valuable tool in drug discovery.[1][6]

-

Enhanced Receptor Affinity: By presenting multiple pharmacophores in a defined spatial orientation, branched peptides can exhibit significantly higher binding affinity and selectivity for their targets compared to their linear counterparts.

-

Improved Stability: The non-natural diamino acid core can confer resistance to enzymatic degradation, prolonging the in-vivo half-life of peptide-based drugs.

-

Scaffold for Combinatorial Libraries: The diaminoacetic acid core can serve as a central scaffold for the synthesis of combinatorial libraries of peptide analogues, facilitating the rapid screening for lead compounds with desired biological activities.

Applications in Bioconjugation

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine. This compound can be employed as a linker or scaffold in bioconjugation strategies.[6]

After incorporation into a peptide and subsequent deprotection of the two amino groups, they can be selectively functionalized with different molecules, such as:

-

Fluorophores and Quenchers: For creating FRET-based biosensors.

-

Drug Payloads: In the development of antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), where the diamino acid acts as a branching linker to increase the drug-to-antibody ratio (DAR).

-

Targeting Ligands and Imaging Agents: For the construction of multifunctional probes for diagnostics and targeted therapies.

The use of Fmoc-protected amino acids with modified side chains provides versatile building blocks for introducing specific functionalities required for controlled and specific bioconjugation.

Conclusion and Future Perspectives

This compound is more than just a protected amino acid; it is a strategic tool for molecular engineering. Its unique gem-diamino scaffold empowers researchers to construct novel peptide architectures with enhanced functionality and therapeutic potential. From creating branched peptides with multivalent binding capabilities to serving as a central scaffold in drug discovery and bioconjugation, the applications of this versatile building block are continually expanding. As the demand for more sophisticated and effective peptide-based therapeutics and research tools grows, the strategic implementation of unique building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical biology and medicine.

References

-

American Elements. This compound. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Bioconjugation: Linking Biomolecules with Precision Using Fmoc-Amino Acids. [Link]

-

ResearchGate. (2008). A Novel α,α′-Diaminoacetic Acid Derivative for the Introduction of the α-Oxo Aldehyde Functionality into Peptides. [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17.

-

MDPI. (2013). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. [Link]

-

MDPI. (2022). Short Peptides with Uncleavable Peptide Bond Mimetics as Photoactivatable Caspase-3 Inhibitors. [Link]

- Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517.

- Lindahl, F., et al. (2015). Facile synthesis of mono- and bis-methylated Fmoc-Dap, -Dab and -Orn amino acids.

- White, P., & Collins, J. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 1-1.

-

PubMed Central (PMC). (2024). Synthetic macromolecular peptide-mimetics with amino acid substructure residues as protein stabilising excipients. [Link]

-

Electronic Journal of Biotechnology. (2020). Peptides, solid-phase synthesis and characterization. [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

- White, P. D., & Collins, J. M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science: an official publication of the European Peptide Society, 21(1), 2–17.

-

Royal Society of Chemistry. (2024). Synthetic macromolecular peptide-mimetics with amino acid substructure residues as protein stabilising excipients. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

- Biron, E., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of organic chemistry, 70(13), 5183–5189.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European journal of medicinal chemistry, 186, 111826.

- Brown, Z. Z., & Schafmeister, C. E. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of organic chemistry, 87(10), 6542–6550.

-

PubMed Central (PMC). (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. [Link]

- Spring, D. R., et al. (2009). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2009(12), 1975-1977.

-

MDPI. (2022). Short Peptides with Uncleavable Peptide Bond Mimetics as Photoactivatable Caspase-3 Inhibitors. [Link]

-

Radboud Repository. (2015). Synthesis and Bioconjugation. [Link]

-

eScholarship.org. (2020). Submonomer synthesis of sequence defined peptoids with diverse side-chains. [Link]

-

YouTube. (2022). Introduction To The FMOC Approach: solid phase peptide syntheses. [Link]

-

UQ eSpace. (2016). Development of novel bioconjugation strategies for creating cancer-targeting nanomaterials. [Link]

-

PubMed. (2009). Coupling strategies for the synthesis of Peptide-oligonucleotide conjugates for patterned synthetic biomineralization. [Link]

-

Aladdin Scientific. N-Boc-N′-Fmoc-diaminoacetic acid. [Link]

-

PubMed. (2022). Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthetic macromolecular peptide-mimetics with amino acid substructure residues as protein stabilising excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

The Strategic Role of N,N'-Bis-Fmoc-diaminoacetic Acid in Modern Drug Discovery: An In-depth Technical Guide

Abstract

In the landscape of contemporary drug discovery, the pursuit of novel therapeutic modalities with enhanced efficacy, stability, and target specificity is paramount. Peptidomimetics, compounds designed to mimic the structure and function of natural peptides, have emerged as a promising class of therapeutics.[1] A key challenge in this field lies in the development of versatile molecular scaffolds that can confer favorable pharmacokinetic properties and precise three-dimensional arrangements of functional groups. This technical guide provides an in-depth exploration of N,N'-Bis-Fmoc-diaminoacetic acid, a unique gem-diamino acid derivative, and its pivotal role as a scaffold in the synthesis of innovative peptidomimetics and peptide-based drugs. We will delve into the chemical properties, synthesis, and strategic applications of this building block, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Introduction: The Imperative for Novel Scaffolds in Peptidomimetic Design

Natural peptides are exquisite modulators of biological processes, yet their therapeutic potential is often hampered by inherent limitations such as susceptibility to proteolytic degradation and poor bioavailability.[2] Peptidomimetics aim to overcome these hurdles by retaining the essential pharmacophoric elements of a natural peptide within a more robust and "drug-like" molecular framework.[1] The design of such molecules often revolves around the use of scaffolds that can constrain the peptide backbone, orient side chains in a biologically relevant conformation, and introduce non-natural functionalities.[3][4]

This compound, a derivative of the simplest gem-diamino acid, presents a unique and powerful tool in the peptidomimetic arsenal. Its core structure, featuring two amine groups attached to the same alpha-carbon, provides a strategic point for diversification and conformational control. The presence of two base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[5]

This guide will elucidate the multifaceted role of this compound, from its fundamental chemical characteristics to its application in the construction of complex peptide architectures, including branched peptides, cyclic peptides, and peptide libraries.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the properties of this compound is crucial for its effective application.

Chemical Structure and Properties

| Property | Value | Reference |

| IUPAC Name | 2,2-bis(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

| Molecular Formula | C₃₂H₂₆N₂O₆ | [5] |

| Molecular Weight | 534.57 g/mol | [5] |

| Appearance | White powder | |

| Solubility | Soluble in common SPPS solvents (e.g., DMF, NMP) | |

| Key Feature | Two base-labile Fmoc protecting groups on a gem-diamino scaffold | [5] |

The two Fmoc groups are readily cleaved by secondary amines, such as piperidine, which is the standard deprotection condition in Fmoc-based SPPS.[6] This simultaneous deprotection unmasks two primary amines, creating a versatile branching point within a peptide sequence.

Synthesis of this compound

While commercially available, understanding the synthesis of this key building block provides valuable context. A common synthetic route involves the acid-catalyzed condensation of glyoxylic acid with two equivalents of an Fmoc-protected amine source.[7]

A potential laboratory-scale synthesis can be adapted from the synthesis of related gem-diamino acid derivatives. One such approach involves a Hofmann rearrangement of an N-protected L-α-amino acid derivative, which generates an isocyanate intermediate that can be trapped to form the gem-diamino unit.[8]

A more direct, albeit less detailed in publicly available literature, approach involves the reaction of glyoxylic acid with Fmoc-carbamate under acidic conditions.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The true utility of this compound lies in its straightforward integration into established Fmoc-SPPS protocols.

The Gem-Diamino Scaffold: A Point of Strategic Diversification

The introduction of a gem-diamino acid into a peptide backbone fundamentally alters its structure and properties. This scaffold can be used to:

-

Induce turns and specific conformations: The unique geometry around the α-carbon can act as a turn-inducing element, rigidifying the peptide structure.[9]

-

Create branched peptides: Simultaneous deprotection of both Fmoc groups provides two sites for the parallel synthesis of two distinct peptide chains from a single point.

-

Facilitate macrocyclization: The two amino groups can be used as anchor points for cyclization with side chains of other amino acids or with the peptide termini, leading to conformationally constrained cyclic peptides.[10]

-

Generate peptide libraries: The scaffold allows for the creation of diverse libraries where two different substituents can be introduced at the same position.[11]

Experimental Protocol: Coupling of this compound in SPPS

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus (0.1 mmol scale)

-

This compound (2-4 equivalents)

-

Coupling reagent (e.g., HBTU, HATU) (2-4 equivalents)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA) (4-8 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[12]

-

Activation of this compound: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.[12]

-

Coupling: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the reaction vessel for 2-4 hours at room temperature.

-

Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[12]

-

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Deprotection and Subsequent Functionalization

The key step in utilizing the gem-diamino scaffold is the removal of the two Fmoc groups.

Protocol: Simultaneous Fmoc Deprotection

-

Deprotection: Add 20% piperidine in DMF to the resin-bound peptide. Agitate for 5-10 minutes. Drain the solution. Repeat the piperidine treatment for another 15-20 minutes to ensure complete deprotection of both Fmoc groups.[13]

-

Washing: Wash the resin extensively with DMF (5-7x) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation of Deprotection: A positive ninhydrin test (blue beads) will confirm the presence of two free primary amines.

Following deprotection, the two newly formed amino groups can be further functionalized. For the synthesis of branched peptides, a mixture of two different activated Fmoc-amino acids can be coupled, or the couplings can be performed sequentially if a selective protection/deprotection strategy is employed for the two branches.

Applications in Drug Discovery: Case Studies and Strategic Implementations

The theoretical advantages of this compound are best illustrated through its practical applications in drug discovery projects.

Case Study: Synthesis of Glyoxylyl Peptides for Chemoselective Ligation

A notable application of this compound is in the synthesis of peptides bearing a glyoxylyl group, which is a masked aldehyde functionality.[14] This is achieved by coupling the building block to a peptide resin, followed by cleavage from the support and a base-mediated "unmasking" of the glyoxylyl group in solution.[14] This method provides a non-oxidative route to peptide aldehydes, which are valuable intermediates for chemoselective ligation reactions, such as the formation of oximes and hydrazones for protein conjugation and the development of bioconjugates.[14]

Experimental Workflow for Glyoxylyl Peptide Synthesis

Caption: Workflow for the synthesis of glyoxylyl peptides.

Branched Peptides for Multivalent Receptor Targeting

The ability to create two peptide chains from a single point allows for the synthesis of multivalent ligands. By presenting two copies of a receptor-binding motif in close proximity, it is possible to significantly enhance binding affinity and avidity. This compound serves as an ideal scaffold for this purpose. After its incorporation and deprotection, two identical or different peptide sequences can be assembled on the two free amines.

Constrained Cyclic Peptides with Enhanced Stability

Macrocyclization is a well-established strategy to improve the metabolic stability and conformational rigidity of peptides.[10] The two amino groups of the deprotected diaminoacetic acid scaffold can be used to form cyclic structures. For instance, one amine can be used to continue the linear peptide chain, while the other is cyclized with a side-chain carboxylate (e.g., from Asp or Glu) or with the C-terminus of the peptide. This creates a constrained loop that can lock the peptide into its bioactive conformation.

Logical Relationship for Cyclization Strategy

Caption: Strategic pathways enabled by the gem-diamino scaffold.

Conclusion and Future Perspectives

This compound is more than just a protected amino acid; it is a strategic tool for the rational design of sophisticated peptidomimetics and peptide-based drug candidates. Its compatibility with standard Fmoc-SPPS, coupled with the unique properties of the gem-diamino scaffold, provides medicinal chemists with a powerful platform for creating molecules with enhanced conformational stability, multivalent binding capabilities, and novel functionalities.

As the field of drug discovery continues to explore the vast chemical space beyond traditional small molecules, the importance of versatile and strategically designed building blocks like this compound will only grow. Future research will likely focus on the development of orthogonal protection schemes for the two amino groups, allowing for even more precise and controlled diversification of the scaffold. This will undoubtedly lead to the discovery of novel therapeutic agents with improved pharmacological profiles for a wide range of diseases.

References

-

Afonin, S., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2758. [Link]

- Albericio, F., et al. (2018). Use of Peptidomimetics in Drug Design. Expert Opinion on Drug Discovery, 13(3), 225-237.

-